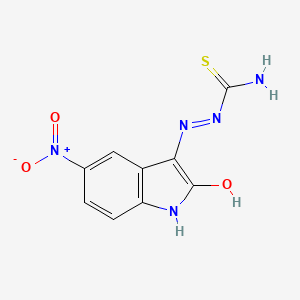![molecular formula C17H18N2O B14952284 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The general synthetic pathway includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Introduction of Substituents: The 1-methyl and 1-(3-methylphenoxy)ethyl groups are introduced through subsequent reactions with appropriate reagents, such as methyl iodide and 3-methylphenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized substituents.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Applications De Recherche Scientifique
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s unique substituents may enhance its binding affinity and specificity, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole stands out due to its specific substituents, which may confer unique pharmacological properties. Its combination of a benzimidazole core with a 1-methyl and 1-(3-methylphenoxy)ethyl group differentiates it from other benzimidazole derivatives, potentially leading to distinct biological activities and applications .
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-methyl-2-[1-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-12-7-6-8-14(11-12)20-13(2)17-18-15-9-4-5-10-16(15)19(17)3/h4-11,13H,1-3H3 |
Clé InChI |
ZADCXKWAUUYQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-4-fluoroaniline](/img/structure/B14952204.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B14952211.png)
![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B14952212.png)
![1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane](/img/structure/B14952216.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952221.png)
methanone](/img/structure/B14952230.png)
![N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14952242.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]](/img/structure/B14952250.png)
![2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B14952287.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B14952294.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14952297.png)
